molecular formula C56H59N9O16S B1164560 Phalloidin-Fluorescein Conjugate

Phalloidin-Fluorescein Conjugate

Cat. No.: B1164560
M. Wt: 1146.2
InChI Key: ZOOOSCCCFUSYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phalloidin-fluorescein conjugate is a green fluorophore that specifically labels filamentous actin (F-actin). It consists of fluorescein (ex/em max = 492/518 nm) conjugated with phalloidin, a mycotoxin that binds F-actin. This compound is used in fixed and permeabilized tissue sections, cell cultures, or cell-free experiments.

Scientific Research Applications

Visualization and Analysis of Actin Cytoskeleton

Phalloidin-Fluorescein conjugate is extensively used in the visualization of F-actin in various cells. For instance, Kim et al. (2001) demonstrated the use of FITC-conjugated phalloidin to label F-actin in Aglaothamnion oosumiense and Griffithsia japonica, which helped in observing the actin distribution during cell division without the need for wall-digesting enzyme treatment (Kim et al., 2001). Similarly, Li et al. (2011) synthesized a phalloidin-functionalized hyperbranched conjugated polyelectrolyte (HCPE-phalloidin) for effective F-actin imaging in living Hela cells, demonstrating its potential for long-term imaging applications (Li et al., 2011).

Cellular and Molecular Biology Research

This compound plays a significant role in cellular and molecular biology research. Dean (2003) used FITC-conjugated phalloidin to study the interaction of insect blood cells with bacteria, highlighting its utility in understanding cell biology (Dean, 2003). In another example, Thiede and Corwin (2014) explored the permeation of fluorophore-conjugated phalloidin in live hair cells of the inner ear, contributing to the knowledge of cellular uptake and transfer mechanisms (Thiede & Corwin, 2014).

Histological Applications

Fluorochrome-conjugated phalloidin has been utilized in histological studies to delineate cellular structures. For example, Lin et al. (2011) used Alexa-488-conjugated phalloidin in combination with immunofluorescence staining to analyze erectile dysfunction-associated changes in penile tissues (Lin et al., 2011). Nanguneri et al. (2014) demonstrated the application of fluorophore-phalloidin conjugates in single-molecule super-resolution imaging, showcasing its potential for detailed cellular imaging (Nanguneri et al., 2014).

Properties

Molecular Formula

C56H59N9O16S

Molecular Weight

1146.2

InChI

InChI=1S/C56H59N9O16S/c1-24-46(70)60-38-19-35-31-7-5-6-8-37(31)63-53(35)82-22-40(54(77)65-21-30(69)16-41(65)51(75)59-24)62-52(76)45(26(3)66)64-47(71)25(2)58-50(74)39(61-49(38)73)20-56(4,80)23-57-48(72)27-9-12-32(36(15-27)55(78)79)44-33-13-10-28(67)17

InChI Key

ZOOOSCCCFUSYBG-UHFFFAOYSA-N

SMILES

OC(CC(C(NC(C(NC(C(O)C)C(N1)=O)=O)C)=O)NC(C2NC(C(NC(C(CC(O)C3)N3C(C1CSC4=C(C2)C5=C(C=CC=C5)N4)=O)=O)C)=O)=O)(C)CNC(C6=CC(C(O)=O)=C(C7=C(C=C8)C(OC9=C7C=CC(O)=C9)=CC8=O)C=C6)=O

Synonyms

phalloidin-fluorescein conjugate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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